molecular formula C18H14ClN3O3S3 B3305414 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 923173-26-6

3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B3305414
CAS No.: 923173-26-6
M. Wt: 452 g/mol
InChI Key: CUJIRSNIHCJYRL-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide is a benzothiophene-carboxamide derivative featuring a benzothiazole moiety substituted with a dimethylsulfamoyl group at position 6. Its molecular framework combines a chlorinated benzothiophene core linked via a carboxamide bond to a benzothiazole ring, a structure common in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways .

Properties

IUPAC Name

3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S3/c1-22(2)28(24,25)10-7-8-12-14(9-10)27-18(20-12)21-17(23)16-15(19)11-5-3-4-6-13(11)26-16/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJIRSNIHCJYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step synthesis, starting with the construction of the benzothiophene and benzothiazole cores. The chlorination and sulfonation steps are carefully controlled to introduce the chloro and dimethylsulfamoyl groups, respectively.

Industrial Production Methods: For industrial production, optimized reaction conditions and catalysts are employed to enhance yield and purity. Specific details of the industrial synthesis methods are proprietary to manufacturing companies but generally involve scalable processes that ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

  • Substitution reactions: typically use nucleophiles and bases under moderate temperatures.

  • Oxidation reactions: often employ oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions: might involve reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

  • Substitution reactions lead to various derivatives with altered functional groups.

  • Oxidation can form sulfoxides or sulfones.

  • Reduction typically results in amine derivatives or de-halogenated compounds.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for creating more complex molecules.

Biology: It is explored for its biological activities, including potential antibacterial, antifungal, and anticancer properties.

Medicine: Pharmaceutical research investigates its potential as a drug candidate for targeting specific molecular pathways involved in diseases.

Industry: Its stability and reactivity make it valuable in developing new materials and chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding interactions, while the benzothiazole and benzothiophene cores facilitate entry into target cells and tissues. This combination influences various biochemical pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Findings
Target compound : 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide 6-(dimethylsulfamoyl) on benzothiazole C17H13ClN4O3S3 ~437.9 (calculated) Structural similarity to Smo agonists; potential Hedgehog pathway modulation .
3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide () 6-nitro on benzothiazole C16H8ClN3O3S2 389.84 Antimicrobial applications inferred from benzothiophene derivatives .
3-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide () 4-methoxy, 6-nitro on benzothiazole C17H10ClN3O4S2 443.9 Used in high-throughput screening; enhanced solubility due to methoxy group .
N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methyl-benzamide () 6-(dipropylsulfamoyl) on benzothiazole; 3-methyl on benzamide C20H23N3O3S2 441.6 Broader sulfonamide substitution may influence pharmacokinetics .
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide () 6-fluoro on benzothiazole; chromene-4-one core C17H10ClFN2O3S 392.8 Fluorine substitution enhances metabolic stability; chromene core modifies binding .
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide () 6-methyl on benzothiophene; 3-(trifluoromethyl)phenyl on carboxamide C17H11ClF3NO2S 385.8 Trifluoromethyl group improves lipophilicity and CNS penetration .

Key Structural and Functional Insights :

Nitro-substituted analogs are often explored for antimicrobial activity . Sulfonamide variations (dimethyl vs. dipropyl): The target compound’s dimethylsulfamoyl group offers a balance between solubility and steric bulk, whereas dipropylsulfamoyl () may increase hydrophobicity and membrane permeability . Fluorine and trifluoromethyl groups () improve metabolic stability and binding affinity, as seen in CNS-targeting agents .

Biological Targets :

  • The target compound shares structural motifs with SAG (Smoothened agonist) , a benzothiophene-carboxamide derivative that activates the Hedgehog pathway by binding to Smo receptors . SAG’s efficacy suggests that the dimethylsulfamoyl group in the target compound may similarly modulate protein-protein interactions.

Synthetic Routes :

  • Analogs like 3-chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide () are synthesized via condensation reactions using DMF as a solvent, followed by recrystallization . The target compound likely follows a similar protocol but with dimethylsulfamoyl substitution.

Biological Activity

The compound 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Molecular Characteristics

  • Molecular Formula : C18H14ClN3O3S3
  • Molecular Weight : 393.31 g/mol
  • CAS Number : 923173-26-6

The compound features a chloro group, a sulfonamide moiety, and a carboxamide functional group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Anticancer Activity

The compound has shown promise in inhibiting specific enzymes involved in cancer progression. Notably, it may act as an inhibitor of histone deacetylases (HDACs) , which are critical in regulating gene expression and cancer cell proliferation. Inhibition of HDACs can lead to altered gene expression profiles that may suppress tumor growth .

The proposed mechanism of action involves binding to various biological targets, including enzymes and receptors involved in cellular processes. Interaction studies have suggested that this compound may effectively inhibit histone deacetylases and potentially interact with DNA and RNA polymerases, although further research is needed to confirm these interactions .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-1-benzothiophene-2-carboxamideContains additional chlorine and methyl groupsAnticancer activity
N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-SulfonamideLacks carboxamide; contains sulfonamideAntibacterial properties
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamideContains methoxyethyl substituentPotential anti-inflammatory effects

This table highlights the unique structural variations that influence their biological activities.

Inhibition Studies

Preliminary studies have indicated that compounds similar to this compound show significant inhibition of HDACs. For instance, a study on benzothiazole derivatives reported substantial anticancer effects through HDAC inhibition. Further investigation into this specific compound is warranted to validate these findings.

Future Research Directions

Given the promising biological activities observed in related compounds, future research should focus on:

  • In vitro and in vivo studies to assess the efficacy and safety profile of this compound.
  • Mechanistic studies to elucidate the specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analysis to optimize its pharmacological properties.

Q & A

Q. Advanced

  • Substituent Variation : Synthesize analogs replacing the chloro group with fluoro or nitro substituents to assess electronic effects on kinase inhibition .
  • Fragment-Based Design : Use X-ray crystallography to identify critical interactions (e.g., hydrogen bonding between the carboxamide and MAPK1’s Lys34), then introduce methyl groups to enhance hydrophobic contacts .
  • Statistical Modeling : Apply QSAR with descriptors like polar surface area and molar refractivity to predict antimicrobial activity against S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide

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